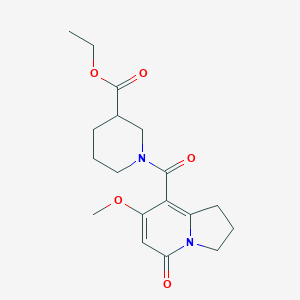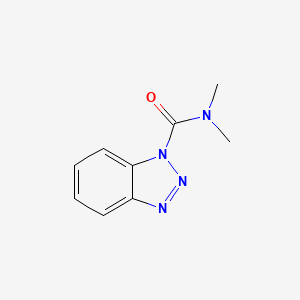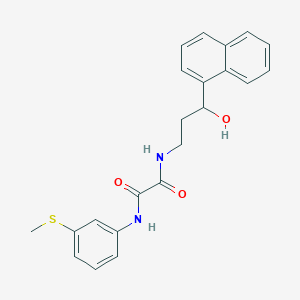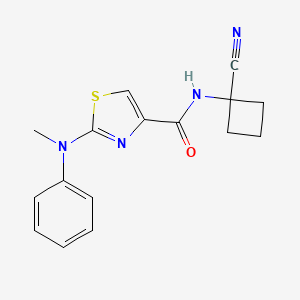![molecular formula C17H12ClN3O4S B2517819 2-chloro-N-[4-(2-méthoxyphényl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 312743-80-9](/img/structure/B2517819.png)
2-chloro-N-[4-(2-méthoxyphényl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inducteur de l'Apoptose
Ce composé a été identifié comme un puissant inducteur de l'apoptose . L'apoptose est un processus de mort cellulaire programmée qui se produit dans les organismes multicellulaires. Cette propriété pourrait être utile dans le développement de nouveaux traitements contre le cancer.
Inhibiteur de la Prolifération Cellulaire
Le composé a montré de puissants effets inhibiteurs sur la prolifération cellulaire . Cela pourrait être particulièrement utile dans le traitement des maladies caractérisées par une croissance cellulaire anormale, comme le cancer.
Inhibition de la Polymérisation de la Tubuline
Le composé a été trouvé pour inhiber la polymérisation de la tubuline . La tubuline est une protéine qui est un composant essentiel du cytosquelette, un réseau de filaments et de tubules protéiques dans le cytoplasme des cellules vivantes. Cette propriété pourrait être exploitée dans le développement de médicaments visant à perturber le cytosquelette des cellules cancéreuses.
Efficacité dans les Modèles de Cancer
Le composé a démontré son efficacité dans les modèles murins de cancer du sein MX-1 humain et du cancer de la prostate PC-3 . Cela suggère qu'il pourrait potentiellement être développé en un agent thérapeutique pour ces types de cancer.
Résistance au Transporteur ABC Pgp-1
Le composé s'est avéré efficace dans les cellules surexprimant le transporteur ABC Pgp-1 . Pgp-1 est une protéine qui pompe les substances étrangères hors des cellules et est souvent surexprimée dans les cellules cancéreuses, ce qui conduit à une multirésistance aux médicaments. Un composé qui n'est pas un substrat pour Pgp-1 pourrait potentiellement surmonter cette résistance.
Génération Harmonique Seconde
Bien que non directement lié au composé en question, une nouvelle forme polymorphe de 2-chloro-4-nitroaniline, un composé de structure similaire, a été trouvée pour produire une génération harmonique seconde (SHG) qui est 2 fois plus élevée que celle obtenue à partir de phosphate dihydrogène de potassium (KDP) lors de l'irradiation avec un faisceau laser de 800 nm . Cela suggère que le composé en question pourrait potentiellement avoir des propriétés optiques intéressantes qui pourraient être exploitées dans diverses applications scientifiques et technologiques.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monooxygenases, which are involved in oxidative reactions. The interaction between 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide and these enzymes can lead to the modulation of metabolic pathways and the alteration of cellular processes .
Cellular Effects
The effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins. Additionally, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can affect the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit monooxygenases by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity rather than enhanced therapeutic effects .
Metabolic Pathways
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is involved in various metabolic pathways, including those mediated by monooxygenases and other oxidative enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and activating apoptotic pathways. The precise localization of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can determine its effectiveness in modulating cellular processes .
Propriétés
IUPAC Name |
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)14-9-26-17(19-14)20-16(22)12-8-10(21(23)24)6-7-13(12)18/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKUODNZKNGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)
![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)




![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)
